(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
Description
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is a silane-containing aromatic ether with the molecular formula C₁₄H₂₂BrFO₂Si and a molecular weight of 349.31 g/mol . Its structure features a bromo, ethyl, and fluoro-substituted phenoxy group linked via a methoxyethyl spacer to a trimethylsilane moiety. The compound has a purity of 97% and is listed as a discontinued product, likely due to commercial or stability considerations .
Properties
IUPAC Name |
2-[(4-bromo-5-ethyl-2-fluorophenoxy)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrFO2Si/c1-5-11-8-14(13(16)9-12(11)15)18-10-17-6-7-19(2,3)4/h8-9H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPARQXYMCJEGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)F)OCOCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrFO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 4-bromo-5-ethyl-2-fluorophenol with (2-bromoethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—enables chemists to create diverse derivatives with tailored properties.
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Azides, thiols, amines |
| Oxidation | Conversion of ethyl group to aldehydes or acids | Aldehydes, carboxylic acids |
| Reduction | Removal of halogen atoms | Dehalogenated products |
Biological Applications
Modification of Biomolecules
In biological research, this compound is used for modifying biomolecules to study various biological pathways. For instance, it can be employed to label proteins or nucleic acids, facilitating tracking and analysis in cellular studies.
Case Study: Protein Labeling
A study demonstrated the successful attachment of (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane to a protein surface, allowing researchers to visualize protein interactions using fluorescence microscopy.
Pharmaceutical Development
Precursor for Pharmacologically Active Compounds
The compound is investigated for its potential role in drug development. Its structural characteristics allow it to act as a precursor for synthesizing new pharmacologically active compounds.
Case Study: Anticancer Agents
Research has shown that derivatives synthesized from this compound exhibit promising anticancer activity in vitro. The modifications made through its reactive functional groups can enhance bioactivity and selectivity against cancer cells.
Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows manufacturers to create customized products for specific industrial applications.
Surface Modification
In materials science, this compound is used for surface modification processes. It can enhance the hydrophobicity or adhesion properties of surfaces in coatings and adhesives.
Mechanism of Action
The mechanism of action of (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo nucleophilic substitution, while the ethyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and research applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two analogs: (4-chlorophenyl)methoxy-trimethylsilane (CAS: 184000-11-1) and methyl 3-bromo-4-chlorobenzoate (CAS: listed in ).
Reactivity and Stability
- Silane Group Influence: The trimethylsilane group in the target compound and (4-chlorophenyl)methoxy-trimethylsilane enhances hydrolytic stability compared to non-silane analogs.
- Halogen Effects : The bromo and fluoro groups in the target compound contrast with the chloro substituents in the analogs. Bromine’s larger atomic radius may increase steric effects, while fluorine’s electronegativity could influence electronic properties (e.g., resonance stabilization) .
- Ester vs. Ether Linkages : Methyl 3-bromo-4-chlorobenzoate lacks the ether-silane backbone, instead featuring an ester group. This makes it more susceptible to hydrolysis under basic conditions compared to the silane-containing ethers .
Critical Analysis of Divergences
- Bioactivity : Unlike imidazole-based antibacterial agents in (e.g., 2-methyl-5-nitro-1H-imidazole derivatives ), the target compound lacks nitrogen heterocycles critical for antimicrobial activity, limiting its utility in that domain .
- Commercial Viability : The discontinuation of the target compound contrasts with the sustained production of analogs like methyl 3-bromo-4-chlorobenzoate , which retains relevance in pesticide and pharmaceutical industries .
Biological Activity
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane, with the molecular formula C14H22BrFO2Si, is a compound of significant interest in organic synthesis and biological research. Its unique structural features, including a bromine atom, a fluorine atom, and an ethyl group attached to a phenoxy ring, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, potential applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 349.311 g/mol
- Physical State: Liquid at room temperature
- Functional Groups: Bromine, fluorine, ethyl group, phenoxy ring
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Starting Materials:
- 4-bromo-5-ethyl-2-fluorophenol
- (2-bromoethoxy)trimethylsilane
-
Reaction Conditions:
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated conditions to enhance reaction rates
-
Yield Optimization:
- Industrial methods may employ continuous flow reactors to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations due to the presence of reactive functional groups. The bromine and fluorine atoms facilitate nucleophilic substitution reactions, while the ethyl group can participate in oxidation or reduction processes. This versatility allows the compound to interact with different molecular targets.
Applications in Medicinal Chemistry
- Drug Development:
-
Biomolecule Modification:
- Used in modifying biomolecules for studying biological pathways and mechanisms.
- Research Applications:
Case Study 1: Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, modifications to the phenolic structure have been linked to increased potency against specific cancer cell lines .
Case Study 2: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens, including resistant strains of bacteria. The presence of halogen substituents appears to enhance this activity significantly .
Q & A
Q. What are the optimal synthetic routes for (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves silylation of a phenolic intermediate. For example, alkylation of 4-bromo-5-ethyl-2-fluorophenol with a silyl-protected ethylene glycol derivative can be achieved using NaH as a base in THF at 65°C, followed by purification via column chromatography . Optimization includes controlling reaction time (e.g., 16 hours) and stoichiometric ratios (e.g., 1.2 equivalents of silane reagent) to minimize side reactions. Monitoring via TLC or HPLC ensures purity.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer : Structural confirmation requires H/C NMR to identify substituents (e.g., bromo, ethyl, and fluorophenoxy groups) and trimethylsilyl signals. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational methods like DFT (Density Functional Theory) can model electronic properties (e.g., HOMO-LUMO gaps) and steric effects of the silane group, aiding in understanding reactivity . X-ray crystallography may resolve spatial arrangements if crystals are obtainable.
Q. What are the standard protocols for evaluating the compound’s solubility and partitioning behavior in different solvents?
- Methodological Answer : Solubility is tested via gravimetric analysis by dissolving the compound in solvents (e.g., DCM, THF, water) at 25°C. Partition coefficients () are determined using shake-flask methods with octanol/water systems. Advanced techniques like HPLC with a C18 column and water-acetonitrile gradients can correlate retention times with hydrophobicity .
Advanced Research Questions
Q. How can researchers investigate the environmental fate and degradation pathways of this compound under simulated ecological conditions?
- Methodological Answer : Conduct accelerated degradation studies under controlled UV light, varying pH, and microbial exposure. Use LC-MS/MS to identify breakdown products (e.g., desilylated intermediates or brominated byproducts). Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition tests) evaluate ecological risks. Theoretical modeling of hydrolysis rates and QSAR (Quantitative Structure-Activity Relationship) can predict persistence .
Q. What catalytic systems enhance the reactivity of the bromo substituent in cross-coupling reactions, and how do electronic effects influence selectivity?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh)) with ligands like XPhos are effective in Suzuki-Miyaura couplings. Electronic effects of the fluorophenoxy group can be studied via Hammett plots by comparing reaction rates with analogs. In situ F NMR monitors electronic perturbations, while DFT calculations reveal transition-state geometries and charge distribution .
Q. What experimental and computational strategies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to proteins like cytochrome P450. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics. Fluorescence quenching assays assess membrane permeability using liposome models .
Contradictions and Gaps in Literature
- Synthetic Yield Variations : Some protocols report lower yields (e.g., 24% in THF ) compared to alternative solvents like DMF. Further optimization of base strength (e.g., KCO vs. NaH) is needed.
- Environmental Impact Data : Limited studies on long-term bioaccumulation; existing models prioritize industrial chemicals over silane derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
